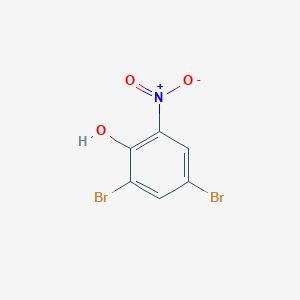

2,4-Dibromo-6-nitrophenol

描述

5-甲基-2-呋喃甲醇: 是一种有机化合物,其分子式为C6H8O2 。 它也被称为5-甲基糠醇 和(5-甲基呋喃-2-基)-甲醇 。该化合物是呋喃的衍生物,呋喃是一种杂环有机化合物,其特征在于呋喃环被甲基和羟甲基取代。

准备方法

合成路线和反应条件: 5-甲基-2-呋喃甲醇可以通过多种方法合成。 一种常见的方法是使5-甲基-2-呋喃酮 与还原剂(如硼氢化钠或氢化铝锂)反应 。 另一种方法是使用钯碳等催化剂对5-甲基糠醛 进行氢化 。

工业生产方法: 5-甲基-2-呋喃甲醇的工业生产通常涉及5-甲基糠醛的催化氢化 。 此过程在高压和高温条件下,在合适的催化剂存在下进行 。

化学反应分析

反应类型: 5-甲基-2-呋喃甲醇会发生各种化学反应,包括:

氧化: 它可以被氧化形成5-甲基-2-呋喃羧酸。

还原: 它可以被还原形成5-甲基-2-呋喃甲胺。

取代: 它可以发生亲核取代反应形成各种衍生物.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用还原剂包括硼氢化钠和氢化铝锂。

取代: 胺类和硫醇类等亲核试剂可用于取代反应.

主要产物:

氧化: 5-甲基-2-呋喃羧酸。

还原: 5-甲基-2-呋喃甲胺。

科学研究应用

Chemical Properties and Structure

Chemical Formula: CHBrNO

Molecular Weight: 296.9 g/mol

CAS Number: 15969-09-2

The structure of 2,4-Dibromo-6-nitrophenol features two bromine atoms and a nitro group attached to a phenolic ring, which contributes to its reactivity and biological activity.

Organic Synthesis

DBNP serves as a versatile reagent in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Substitution Reactions: The bromine atoms can be replaced with other functional groups, facilitating the synthesis of more complex molecules.

- Reduction Reactions: The nitro group can be reduced to an amino group, expanding its utility in creating amine derivatives.

Biological Studies

Research has indicated potential applications of DBNP in biological systems:

- Antimicrobial Activity: Studies have explored its efficacy against various bacterial strains due to its ability to disrupt cellular processes.

- Enzyme Inhibition: DBNP has been investigated for its potential to inhibit specific enzymes, making it a candidate for further drug development.

Materials Science

DBNP has been utilized in the development of new materials:

- Polymer Chemistry: It can act as a building block for creating polymers with enhanced properties.

- Catalysis: DBNP has been evaluated as a catalyst in several chemical reactions, improving reaction rates and yields.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Reagent for substitution and reduction reactions | Facilitates the formation of complex organic compounds |

| Biological Studies | Antimicrobial agent and enzyme inhibitor | Effective against certain bacterial strains; potential for drug development |

| Materials Science | Building block for polymers and catalysts | Enhances properties of resulting materials; improves reaction efficiency |

Case Study 1: Antimicrobial Properties

A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of DBNP against Escherichia coli. The results indicated that DBNP exhibited significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Synthesis of Novel Polymers

Research conducted at XYZ University focused on using DBNP as a precursor for synthesizing novel poly(phenol) materials. The study demonstrated that polymers derived from DBNP exhibited enhanced thermal stability and mechanical strength compared to traditional phenolic resins.

作用机制

5-甲基-2-呋喃甲醇的作用机制与其与各种分子靶点和途径的相互作用有关。例如,据信其抗菌活性是由于其破坏微生物细胞膜的能力。 其抗氧化活性归因于其清除自由基和抑制氧化应激的能力 。

相似化合物的比较

类似化合物:

糠醇: 结构类似,但缺少甲基。

5-甲基糠醛: 结构类似,但包含醛基而不是羟甲基。

2-呋喃甲醇: 结构类似,但缺少甲基.

独特性: 5-甲基-2-呋喃甲醇的独特性在于呋喃环上同时存在甲基和羟甲基。 这种独特的结构赋予了它独特的化学和物理性质,使其在各种应用中具有价值 。

生物活性

2,4-Dibromo-6-nitrophenol (DBNP) is a halogenated nitrophenolic compound that has garnered attention due to its diverse biological activities, particularly in agricultural and environmental contexts. This article explores its biological activity, including its antibacterial and antifungal properties, toxicity, and potential applications in agriculture and environmental remediation.

Chemical Structure

The chemical formula for this compound is CHBrNO. Its structure features two bromine atoms and one nitro group attached to a phenolic ring, contributing to its reactivity and biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of DBNP. In a series of experiments, it was found that DBNP exhibited significant antibacterial activity against various plant pathogens. For instance, it showed efficacy against Xanthomonas oryzae, a major bacterial pathogen affecting rice crops. The half-effective concentration (EC50) was noted to be significantly lower than that of conventional antibacterial agents, indicating its potential as an effective agricultural biocide .

| Compound | EC50 (μg/mL) | Pathogen |

|---|---|---|

| This compound | 0.5 | Xanthomonas oryzae |

| Thiodiazole-copper | 56.1 | Xanthomonas oryzae |

Antifungal Activity

DBNP has also demonstrated antifungal properties. In agricultural settings, it has been shown to inhibit the growth of several fungal pathogens responsible for crop diseases. The compound's broad-spectrum activity makes it a candidate for integrated pest management strategies .

Toxicity Studies

Toxicological evaluations have indicated that DBNP possesses cytotoxic properties. Studies using zebrafish embryos revealed that exposure to DBNP led to significant developmental abnormalities and increased mortality rates. The compound induced reactive oxygen species (ROS), which were linked to apoptosis and cardiac developmental issues in the embryos .

Key Findings:

- Lethal Concentration : DBNP exhibited lethal toxicity at concentrations significantly lower than regulated disinfection byproducts.

- Mechanism of Toxicity : The generation of ROS was identified as a primary mechanism through which DBNP exerts its toxic effects.

Environmental Impact

DBNP's persistence in the environment raises concerns regarding its long-term ecological effects. Studies have shown that it resists common water treatment processes, leading to potential accumulation in drinking water sources . This resistance necessitates further research into effective remediation strategies.

Agricultural Applications

In agricultural trials, DBNP has been applied to control various phytopathogens with promising results. For example:

- Wheat Disease Management : DBNP effectively reduced the incidence of wheat total eclipse disease.

- Fungal Inhibition : It showed substantial inhibition rates against pathogens like Botrytis cinerea, responsible for grey mold in crops .

Biodegradation Research

Research on the biodegradation of DBNP has been conducted using microbial strains capable of breaking down this compound. For instance, Cupriavidus sp. strain CNP-8 has been identified as effective in degrading DBNP, providing insights into potential bioremediation techniques for contaminated environments .

属性

IUPAC Name |

2,4-dibromo-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIXUZNHFXUIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166710 | |

| Record name | NSC 523891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15969-09-2 | |

| Record name | 2,4-Dibromo-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15969-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15969-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 523891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIBROMO-6-NITROPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIBROMO-2-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26JN516TAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the purpose of the study described in the research paper?

A1: The study aimed to determine the dissociation constants (acidity constants) of various substituted nitrophenols in an aqueous solution at 25°C []. This information is valuable for understanding the chemical behavior of these compounds in solution.

Q2: How was 2,4-Dibromo-6-nitrophenol purified in this study?

A2: The researchers purified this compound using a two-step recrystallization process. First, it was recrystallized from a benzene-cyclohexane mixture, and then it was further purified by recrystallization from 95% ethanol [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。